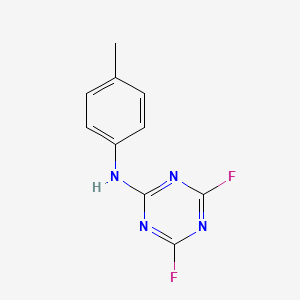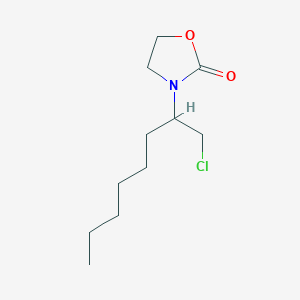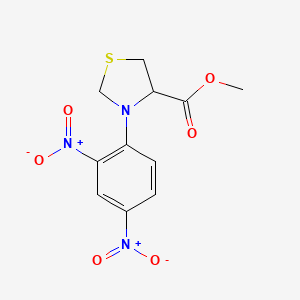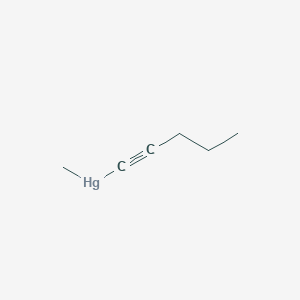![molecular formula C17H12N3O+ B14388708 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium CAS No. 88172-39-8](/img/structure/B14388708.png)
6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium: is a complex organic compound belonging to the benzimidazole family. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that includes a cyano group, a hydroxyl group, and a methyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate quinoline derivative, which is then subjected to further reactions to introduce the cyano, hydroxyl, and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the cyano group may produce amine derivatives.
Aplicaciones Científicas De Investigación
6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium involves its interaction with molecular targets in biological systems. The cyano and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium
- 5-Hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium
Comparison: Compared to similar compounds, 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium stands out due to its unique combination of functional groups. The presence of the cyano group enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydroxyl group contributes to its solubility and ability to participate in hydrogen bonding, which can influence its biological activity.
Propiedades
Número CAS |
88172-39-8 |
|---|---|
Fórmula molecular |
C17H12N3O+ |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
5-hydroxy-7-methylbenzimidazolo[1,2-a]quinolin-7-ium-6-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c1-19-14-8-4-5-9-15(14)20-13-7-3-2-6-11(13)16(21)12(10-18)17(19)20/h2-9H,1H3/p+1 |
Clave InChI |
XRQNYPHNZPECFW-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=C2C(=C(C3=CC=CC=C3N2C4=CC=CC=C41)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)


![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)
![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)

![2-(1-Methoxyhex-2-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14388656.png)



![Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14388668.png)
![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)

